2-Methylpyrimidine-4,5-diamine
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Overview
Description
2-Methylpyrimidine-4,5-diamine is a chemical compound that has a wide range of applications in scientific research. It is commonly known as 2-Methyl-4,5-diaminopyrimidine (2-Me-DAP) and is a derivative of pyrimidine. 2-Methylpyrimidine-4,5-diamine is an important compound that has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Methylpyrimidine-4,5-diamine is not well understood. However, it is known to act as a nucleophile and can form covalent bonds with various electrophiles. It is also known to be involved in the formation of hydrogen bonds with other molecules, which is important in various biological processes.
Biochemical and Physiological Effects:
2-Methylpyrimidine-4,5-diamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to have antiviral and antitumor properties. It has also been shown to be involved in the regulation of various biological processes such as DNA replication and repair, protein synthesis, and cell signaling.
Advantages and Limitations for Lab Experiments
2-Methylpyrimidine-4,5-diamine has several advantages for use in lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It is also stable under various conditions and can be stored for long periods of time. However, 2-Methylpyrimidine-4,5-diamine has some limitations for use in lab experiments. It is toxic and can cause harm if not handled properly. It is also reactive and can form covalent bonds with various electrophiles, which can interfere with the experimental results.
Future Directions
There are several future directions for the study of 2-Methylpyrimidine-4,5-diamine. One direction is to study its role in the regulation of various biological processes such as DNA replication and repair, protein synthesis, and cell signaling. Another direction is to study its potential as a therapeutic agent for the treatment of various diseases such as cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of 2-Methylpyrimidine-4,5-diamine and its interactions with other molecules.
Synthesis Methods
The synthesis of 2-Methylpyrimidine-4,5-diamine is a multi-step process that involves the reaction of 2,4-dichloropyrimidine with ammonia and methylamine. The reaction is carried out under specific conditions of temperature and pressure to obtain the final product. The purity of the product is determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
2-Methylpyrimidine-4,5-diamine has been extensively studied for its scientific research applications. It is commonly used as a building block in the synthesis of various compounds such as nucleosides, nucleotides, and drugs. It is also used as a precursor in the synthesis of fluorescent dyes, which are widely used in biological imaging.
properties
IUPAC Name |
2-methylpyrimidine-4,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-8-2-4(6)5(7)9-3/h2H,6H2,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCHSOWNRSBTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342243 |
Source
|
Record name | 2-methylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidine-4,5-diamine | |
CAS RN |
15579-63-2 |
Source
|
Record name | 2-methylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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